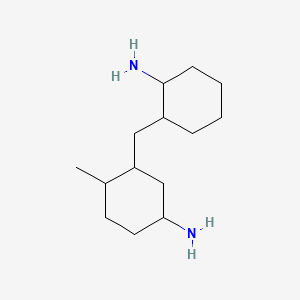

3-((2-Aminocyclohexyl)methyl)-4-methylcyclohexylamine

CAS No.: 90680-49-2

Cat. No.: VC17006991

Molecular Formula: C14H28N2

Molecular Weight: 224.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90680-49-2 |

|---|---|

| Molecular Formula | C14H28N2 |

| Molecular Weight | 224.39 g/mol |

| IUPAC Name | 3-[(2-aminocyclohexyl)methyl]-4-methylcyclohexan-1-amine |

| Standard InChI | InChI=1S/C14H28N2/c1-10-6-7-13(15)9-12(10)8-11-4-2-3-5-14(11)16/h10-14H,2-9,15-16H2,1H3 |

| Standard InChI Key | KYOKINKVOPDHLX-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(CC1CC2CCCCC2N)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a unique bicyclic framework comprising two cyclohexylamine moieties connected via a methylene bridge. The primary structure includes:

-

A 4-methylcyclohexylamine group substituted at the 3-position.

-

A 2-aminocyclohexyl group linked via a methylene (-CH2-) group to the 4-methylcyclohexylamine backbone.

The molecular formula is C14H28N2, with a molar mass of 224.39 g/mol. Key stereochemical considerations arise from the cyclohexane rings, which may adopt chair conformations, and the amine groups, which introduce potential for cis-trans isomerism .

Table 1: Predicted Physicochemical Properties

| Property | Value/Description |

|---|---|

| Boiling Point | ~290–310°C (estimated via group contribution) |

| Water Solubility | Low (hydrophobic cyclohexyl domains) |

| pKa (Amine Groups) | ~9.5–10.5 (typical for aliphatic amines) |

Synthetic Approaches and Challenges

Retrospective Analysis of Analogous Syntheses

While no direct synthesis of 3-((2-Aminocyclohexyl)methyl)-4-methylcyclohexylamine is documented, related cyclohexylamine derivatives provide methodological insights:

Hydrogenation Strategies

The hydrogenation of aromatic precursors, as demonstrated in the synthesis of cis-4-methylcyclohexylamine using rhodium-carbon catalysts , could theoretically be adapted. For example:

-

Hydrogenation of a substituted biphenylboronic acid precursor might yield the bicyclic framework.

-

Challenges include controlling stereoselectivity at multiple chiral centers and preventing over-reduction.

Multi-Step Assembly

A plausible route involves:

-

Friedel-Crafts alkylation to couple cyclohexene derivatives.

-

Buchwald-Hartwig amination to install amine groups.

-

Catalytic asymmetric hydrogenation to control stereochemistry.

| Metal Ion | Expected Coordination Geometry | Potential Application |

|---|---|---|

| Pd(II) | Square planar | Suzuki-Miyaura coupling |

| Fe(II) | Octahedral | Oxygen activation catalysts |

Challenges in Characterization and Scalability

Analytical Hurdles

-

Stereochemical Resolution: Differentiating diastereomers would require advanced chiral chromatography or X-ray crystallography.

-

Stability Under Ambient Conditions: Secondary amines are prone to oxidation, necessitating inert atmosphere handling.

Process Chemistry Limitations

-

Catalyst Deactivation: Multi-step syntheses risk catalyst poisoning by amine functionalities.

-

Yield Optimization: Steric hindrance from the methyl and methylene groups could limit reaction efficiencies.

Future Research Directions

Computational Modeling Priorities

-

DFT Studies: To predict thermodynamically favored conformers and reaction pathways.

-

ADMET Profiling: To assess bioavailability and toxicity risks early in development.

Experimental Focus Areas

-

Protective Group Chemistry: Exploring tert-butoxycarbonyl (Boc) or benzyl groups for amine protection.

-

Flow Chemistry Adaptations: To improve heat and mass transfer in hydrogenation steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume